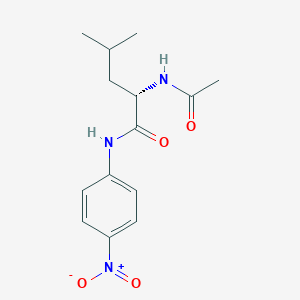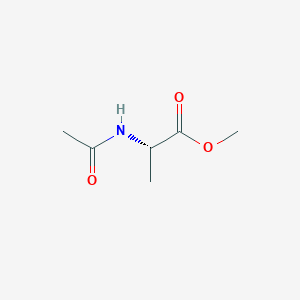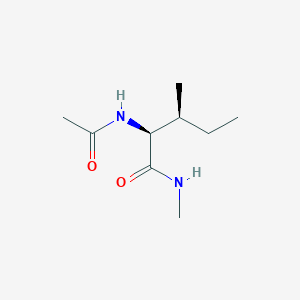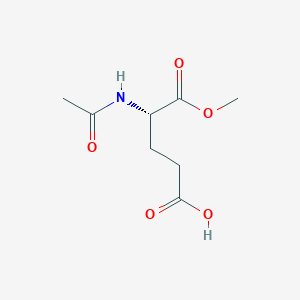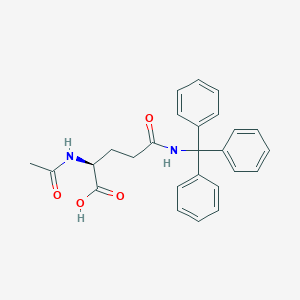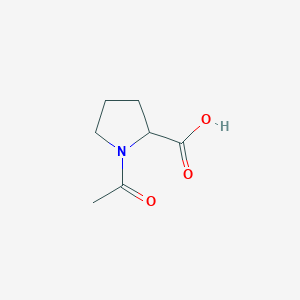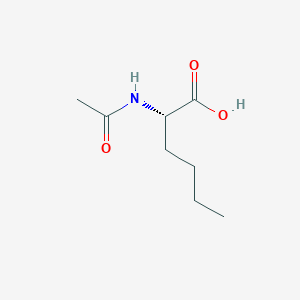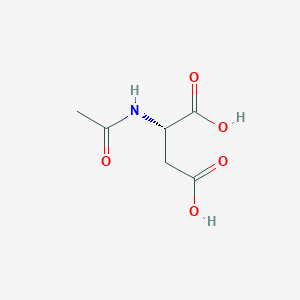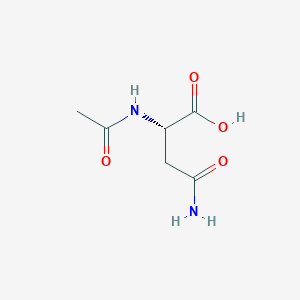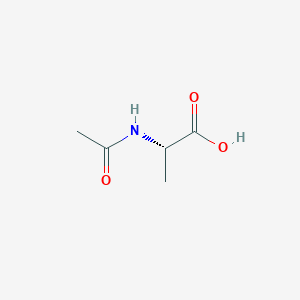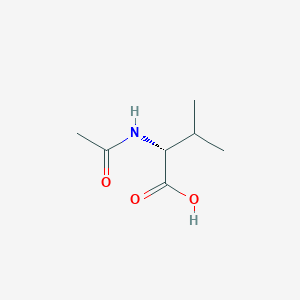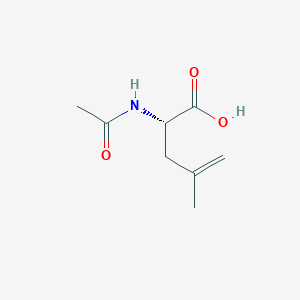
Ac-4,5-dehydro-leu-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-4,5-dehydro-leu-oh, also known as (2S)-2-acetamido-4-methylpent-4-enoic acid, is a synthetic amino acid derivative. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the leucine side chain, which distinguishes it from the naturally occurring leucine. This compound is often used in peptide synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-4,5-dehydro-leu-oh typically involves the following steps:
Starting Material: The synthesis begins with the commercially available L-leucine.
Protection of Amino Group: The amino group of L-leucine is protected using an acetyl group to prevent unwanted reactions.
Formation of Double Bond: The double bond is introduced between the fourth and fifth carbon atoms through a dehydrogenation reaction. This step often involves the use of strong bases or catalysts to facilitate the removal of hydrogen atoms.
Deprotection: The acetyl group is removed to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ac-4,5-dehydro-leu-oh undergoes various chemical reactions, including:
Oxidation: The double bond in the side chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the double bond acts as a reactive site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Saturated amino acid derivatives.
Substitution: Various substituted amino acid derivatives depending on the nucleophile used.
Scientific Research Applications
Ac-4,5-dehydro-leu-oh has several applications in scientific research:
Chemistry: It is used in the synthesis of peptides and proteins with modified side chains, which can help in studying protein structure and function.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: this compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ac-4,5-dehydro-leu-oh involves its incorporation into peptides and proteins, where it can alter the structure and function of the resulting molecules. The double bond in the side chain can introduce conformational constraints, affecting the folding and stability of peptides. This can influence the interaction of peptides with their molecular targets, such as enzymes or receptors, and modulate their biological activity.
Comparison with Similar Compounds
Similar Compounds
Ac-4,5-dehydro-L-leucine: Similar in structure but may have different stereochemistry.
N-acetyl-4,5-dehydro-DL-leucine: A racemic mixture of the compound.
L-allylglycine: Contains an allyl group instead of a double bond.
Uniqueness
Ac-4,5-dehydro-leu-oh is unique due to the presence of the double bond in the side chain, which imparts distinct chemical and biological properties. This feature allows for the study of conformational effects in peptides and proteins, making it a valuable tool in research.
Properties
IUPAC Name |
(2S)-2-acetamido-4-methylpent-4-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h7H,1,4H2,2-3H3,(H,9,10)(H,11,12)/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBXANFRXWKOCS-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CC(C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)C[C@@H](C(=O)O)NC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427183 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88547-24-4 |
Source


|
| Record name | Ac-4,5-dehydro-leu-oh | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
